

Spectroscopic Profile of Longiborneol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpenoid **Longiborneol**. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization, experimental protocols, and a workflow for structural elucidation.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Longiborneol**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

¹H NMR Spectroscopic Data



Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Integration	Assignment
3.86	d	5.3	1H	H-8
2.01 - 1.94	m	1H		
1.87 - 1.79	m	1H		
1.77 - 1.69	m	1H		
1.68 - 1.59	m	2H		
1.58 - 1.49	m	1H		
1.48 - 1.39	m	2H		
1.38 - 1.28	m	2H	_	
1.23	S	3H	СНз	
1.01	S	3H	СНз	
0.90	S	3H	СНз	
0.88	S	ЗН	СНз	

¹³C NMR Spectroscopic Data



Chemical Shift (δ) [ppm]	Carbon Type
78.1	CH
53.0	С
49.5	CH
47.8	С
42.5	CH ₂
38.9	С
34.1	CH ₂
33.8	CH₃
28.5	CH ₂
27.2	CH₃
26.8	CH ₂
25.9	CH ₂
24.5	CH₃
20.9	CH ₃
19.4	CH ₂

Infrared (IR) Spectroscopic Data

Wavenumber (v) [cm ⁻¹]	Functional Group Assignment
3446	O-H stretch
2924	C-H stretch (alkane)
2868	C-H stretch (alkane)
1465	C-H bend (alkane)
1376	C-H rock (alkane)
1059	C-O stretch



High-Resolution Mass Spectrometry (HRMS) Data

Parameter	Value
Ionization Mode	ESI
Mass Analyzer	TOF
Calculated Mass [M+H]+	223.2056
Observed Mass [M+H]+	223.2055

Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies.

NMR Spectroscopy

 1 H and 13 C NMR spectra were recorded on a Bruker AV-600 spectrometer operating at 600 MHz for 1 H and 151 MHz for 13 C nuclei.[1] Samples were dissolved in deuterated chloroform (CDCl 3). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal (δ 7.26 for 1 H and δ 77.16 for 13 C).[1] Data for 1 H NMR are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constant(s) in Hertz (Hz), and integration.

Infrared Spectroscopy

Infrared spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. The spectrum was acquired in the range of 4000-400 cm⁻¹ using a thin film of the sample on a NaCl plate.

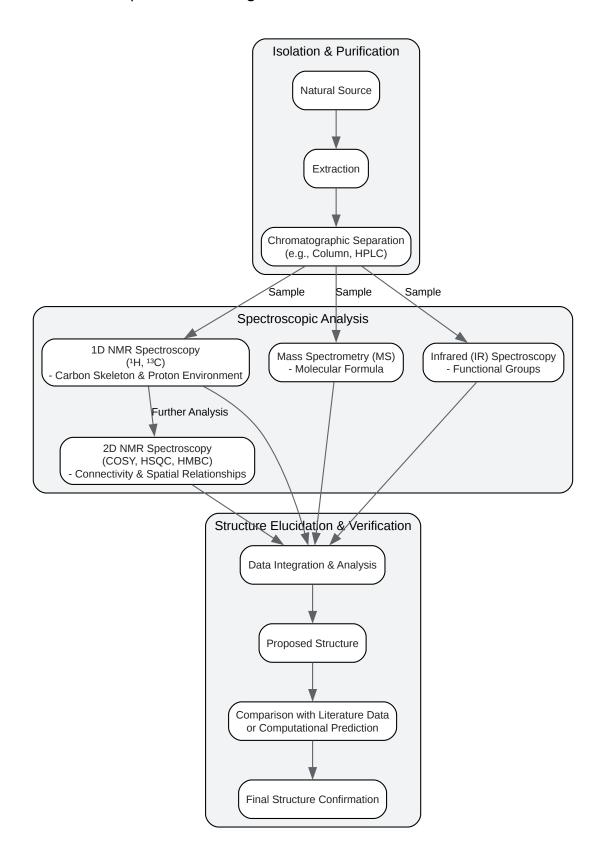
High-Resolution Mass Spectrometry

High-resolution mass spectra were obtained using an Agilent 6545 Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol and introduced into the mass spectrometer via a syringe pump.

Workflow for Spectroscopic Analysis



The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a natural product like **Longiborneol**.





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A generalized workflow for the isolation and structural elucidation of a natural product.

Biological Activity

While extensive biological studies on **Longiborneol** are limited, related terpenoids have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[2][3][4] Further investigation into the pharmacological profile of **Longiborneol** is warranted to explore its potential therapeutic applications.

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